Sultamicillin hydrochloride

Pharmacokinetics Oral Bioavailability Prodrug Design

Sultamicillin hydrochloride is the mutual prodrug of ampicillin and sulbactam, enabling oral bioavailability of sulbactam. Unlike simple physical mixtures or the tosylate salt, this hydrochloride form is essential for generic development of the oral ampicillin/sulbactam combination. Its unique hydrolysis pathway yields a 3:1 ratio of ampicillin to sulbactam products, making it indispensable for analytical reference standards. Procure this high-purity grade for formulation development, bioequivalence studies, and QC.

Molecular Formula C25H31ClN4O9S2
Molecular Weight 631.1 g/mol
CAS No. 76203-99-1
Cat. No. B15175048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultamicillin hydrochloride
CAS76203-99-1
Molecular FormulaC25H31ClN4O9S2
Molecular Weight631.1 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.Cl
InChIInChI=1S/C25H30N4O9S2.ClH/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);1H/t14-,15-,16-,17+,18+,21-;/m1./s1
InChIKeyJLBADLWTHWGGNE-CGAOXQFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sultamicillin Hydrochloride: Baseline Properties and Clinical Positioning of an Oral Mutual Prodrug


Sultamicillin hydrochloride (CAS: 76203-99-1) is a semisynthetic oral mutual prodrug composed of ampicillin and the β-lactamase inhibitor sulbactam linked via a methylene double ester bond [1]. It is designed to be hydrolyzed in vivo after oral administration, releasing equimolar amounts of its active components [2]. This prodrug strategy is the defining and singular differentiator for its clinical use: it overcomes the poor oral absorption of sulbactam, thereby enabling an oral formulation of the ampicillin/sulbactam combination, which is otherwise primarily available for parenteral use [3]. Sultamicillin hydrochloride is distinct from the more common tosylate salt form, which is often preferred in commercial formulations due to greater solid-state stability .

Why Generic Substitution Fails for Sultamicillin Hydrochloride: A Case of Salt Form and Prodrug Design


The substitution of sultamicillin hydrochloride with other salts or alternative β-lactam/β-lactamase inhibitor combinations is not scientifically equivalent and can lead to procurement of an ineffective or unsuitable material. Firstly, the salt form is a critical quality attribute. The hydrochloride salt is distinct from the more stable tosylate salt used in many commercial oral formulations . Using the wrong salt form can lead to differences in solid-state stability, handling, and formulation performance [1]. Secondly, the mutual prodrug design is unique. Simple physical mixtures of ampicillin and sulbactam are not orally bioavailable because sulbactam is poorly absorbed [2]. The chemical linking of the two entities is essential for delivering therapeutically relevant concentrations of the β-lactamase inhibitor to the systemic circulation after oral dosing. Finally, other oral combinations, like amoxicillin/clavulanate, have a different spectrum of β-lactamase inhibition and are associated with a significantly different side effect profile, notably a higher incidence of diarrhea [3].

Quantitative Evidence Guide: Differentiating Sultamicillin Hydrochloride from Its Closest Analogs


Superior Oral Bioavailability of Ampicillin vs. Ampicillin Alone and Amoxicillin/Clavulanate

The prodrug design of sultamicillin more than doubles the oral bioavailability of its active antibiotic component, ampicillin, compared to administering ampicillin alone. This enhancement is also superior to the bioavailability increase achieved with the comparator prodrug system, amoxicillin/clavulanic acid [1]. In a direct comparative clinical study in 16 healthy volunteers, the bioavailability of ampicillin released from sultamicillin was 2.17 times higher than that of an equivalent dose of ampicillin alone. In the same study, the bioavailability of amoxicillin from amoxicillin/clavulanate was only 1.64 times higher than amoxicillin alone [1].

Pharmacokinetics Oral Bioavailability Prodrug Design

Lower Incidence of Diarrhea vs. Amoxicillin/Clavulanate in Treating Upper Respiratory Tract Infections

In a randomized, open-label, multicenter clinical trial comparing sultamicillin to amoxicillin/clavulanate for the treatment of upper respiratory tract infections in 102 adult patients, the two treatments were found to be therapeutically equivalent. However, a significant difference in gastrointestinal tolerability was observed [1]. The rate of diarrhea was significantly lower in the sultamicillin group. While both groups had a similar overall adverse event rate (p=0.940), the proportion of patients experiencing diarrhea was 70.6% in the amoxicillin/clavulanate group compared to 29.4% in the sultamicillin group (p=0.0164) [1].

Clinical Safety Gastrointestinal Tolerability Upper Respiratory Tract Infection

Efficacy Against β-Lactamase-Producing Isolates vs. Ampicillin Alone

Sultamicillin demonstrates potent activity against β-lactamase-producing bacteria where ampicillin alone is ineffective. In a study of 400 urinary tract infection isolates, the addition of sulbactam via the sultamicillin prodrug significantly expanded the spectrum of activity [1]. At a concentration of 8 µg/ml, ampicillin alone inhibited 76% of isolates. In contrast, the combination of ampicillin and sulbactam inhibited 86% of the same set of isolates [1]. This is further supported by a Japanese study showing sultamicillin was active against 10 different β-lactamase-producing strains for which the MIC of ampicillin was ≥100 µg/ml [2].

Antibacterial Activity β-Lactamase Inhibition MIC Data

Superior Plasma Concentrations vs. Equivalent Dose of Oral Ampicillin

The mutual prodrug design of sultamicillin results in substantially higher peak plasma concentrations (Cmax) of ampicillin compared to an equivalent molar dose of ampicillin administered orally [1]. A three-way crossover study in healthy volunteers directly compared 250 mg and 500 mg doses of sultamicillin to a 250 mg dose of ampicillin. The peak serum ampicillin level achieved with a 250 mg dose of sultamicillin (3.2 mg/L) was 1.5 times higher than that from an equivalent 250 mg dose of ampicillin (2.1 mg/L) [1]. Allowing for the molar ratio of ampicillin in the prodrug, the study estimated that serum ampicillin levels from sultamicillin are approximately double those from an equivalent dose of ampicillin [1].

Pharmacokinetics Cmax Bioequivalence

Differential Hydrolysis Pathway: A Unique Handling and Stability Consideration

The chemical structure of sultamicillin, with two distinct ester bonds, leads to a non-equimolar, preferential hydrolysis pathway under certain conditions, a property not shared by simple 1:1 mixtures of ampicillin and sulbactam. In neutral and weakly alkaline conditions, the hydrolysis of sultamicillin is rapid, but the two ester bonds have different activities [1]. This results in the preferential formation of ampicillin and hydroxylmethyl sulbactam, rather than an immediate equimolar release of both active components. Consequently, the ratio of ampicillin to sulbactam in the initial hydrolysis products is approximately 3:1 [1]. This is a critical consideration for analytical method development, impurity profiling, and stability studies of the active pharmaceutical ingredient (API).

Stability Hydrolysis Analytical Chemistry

Efficacy in Treating Acute Exacerbations of Chronic Bronchitis

Sultamicillin demonstrates clinical efficacy in treating acute exacerbations of chronic bronchitis, with the ability to eliminate β-lactamase-producing organisms and achieve quantifiable penetration into sputum [1]. An open trial in 30 hospitalized patients treated with 750 or 1000 mg of sultamicillin twice daily for 10 days reported overall clinical cure rates of 73% at end-of-treatment and 60% at one-week follow-up [1]. Importantly, all five β-lactamase-producing organisms identified in pre-treatment sputum were eliminated by day 17. The mean peak sputum concentrations of ampicillin were 0.7 mg/L and 1.2 mg/L following the 750 mg and 1000 mg doses, respectively [1].

Clinical Efficacy Chronic Bronchitis Sputum Penetration

Best Application Scenarios for Sultamicillin Hydrochloride: A Guide for Scientific and Industrial Users


Pharmaceutical Development of Oral Ampicillin/Sulbactam Formulations

This is the primary and intended application for sultamicillin hydrochloride. For a pharmaceutical scientist, sultamicillin hydrochloride is the API of choice for developing generic oral versions of the ampicillin/sulbactam combination. The evidence shows that its mutual prodrug design overcomes the poor oral bioavailability of sulbactam, making oral therapy possible [1]. Bioequivalence studies must be designed to match the pharmacokinetic profile of the reference product, where the prodrug delivers peak ampicillin levels that are double those of an equivalent oral ampicillin dose [2]. Furthermore, formulation development must account for the specific handling and stability challenges of the hydrochloride salt form [3].

Clinical Treatment of Infections Where Oral β-Lactamase Inhibitor Therapy is Required

Based on clinical evidence, sultamicillin is a rational choice for empiric oral therapy in upper respiratory tract infections and urinary tract infections where β-lactamase-producing bacteria are a concern. The data support its use as a therapeutically equivalent alternative to amoxicillin/clavulanate for respiratory infections, with a significant advantage in lower incidence of diarrhea [4]. For UTIs, sultamicillin has demonstrated comparable efficacy to trimethoprim/sulfamethoxazole and a superior spectrum of activity against relevant pathogens compared to ampicillin alone [5]. Its efficacy in lower respiratory tract infections like chronic bronchitis exacerbations is also supported [6].

Analytical Reference Standard for Impurity Profiling and Stability Studies

For analytical chemists in quality control or R&D, sultamicillin hydrochloride serves as a critical reference standard. Its unique, non-equimolar hydrolysis pathway, which yields a ~3:1 ratio of ampicillin to sulbactam products under certain conditions, is a key consideration [7]. Methods developed for purity assessment, related substances testing, and stability monitoring must be validated against this specific degradation pattern. A simple 1:1 mixture of ampicillin and sulbactam cannot be used as a reference for these studies.

Preclinical and Translational Research on Mutual Prodrug Design

Sultamicillin is a classic and well-documented example of a successful mutual prodrug strategy. Its pharmacokinetic behavior, which achieves a 2- to 2.5-fold increase in total bioavailability for its components in animal models, provides a valuable benchmark [8]. Researchers developing novel prodrugs for co-delivery of a drug and an enhancer (e.g., an antibiotic and a β-lactamase inhibitor) can use sultamicillin as a positive control and comparator. Its differential hydrolysis and in vivo performance data serve as a model system for evaluating new chemical entities with similar design goals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultamicillin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.